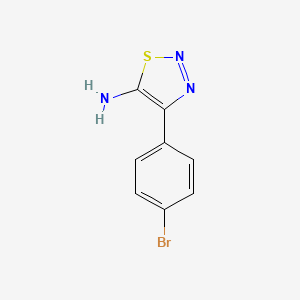

4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine

Descripción general

Descripción

4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine (4-BTA) is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, in the study of biochemical and physiological effects, and in the investigation of the mechanism of action of various compounds.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Agents

- Scientific Field : Pharmacology

- Application Summary : This compound has been studied for its potential as an antimicrobial and antiproliferative agent . The synthesized derivatives of this compound were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated using a turbidimetric method for their antimicrobial activity and a Sulforhodamine B (SRB) assay for their anticancer activity .

- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Anti-Alzheimer Agent

- Scientific Field : Neurology

- Application Summary : Derivatives of “4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine” were synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD) .

- Methods of Application : The compounds were evaluated for their activity against acetylcholinesterase (AChE), their antioxidant properties, and their ability to inhibit amyloid beta (Aβ) aggregation .

- Results : Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC50 = 0.029 μM and 0.038 μM, respectively . Both compounds also acted as good antioxidant agents .

Synthesis of Mixed Bisamide Derivative

- Scientific Field : Organic Chemistry

- Application Summary : “4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine” is used in the synthesis of mixed bisamide derivative .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Synthesis of N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives have been studied for their antimicrobial and anticancer activities .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

- Results : The results revealed that certain compounds have promising antimicrobial activity and anticancer activity against breast cancer cell line .

Synthesis of Porous Organic Polymers

- Scientific Field : Material Science

- Application Summary : This compound has been used in the synthesis of porous organic polymers . These materials show high thermal stability and specific surface areas .

- Methods of Application : The synthesis involved Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers .

- Results : The resulting materials show moderate carbon dioxide uptakes, indicating their potential applications for storing and capturing CO2 .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field : Organic Chemistry

- Application Summary : “4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine” has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives have been studied for their antimicrobial and anticancer activities .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

- Results : The results revealed that certain compounds have promising antimicrobial activity and anticancer activity against breast cancer cell line .

Synthesis of Porous Organic Polymers

- Scientific Field : Material Science

- Application Summary : This compound has been used in the synthesis of porous organic polymers . These materials show high thermal stability and specific surface areas .

- Methods of Application : The synthesis involved Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers .

- Results : The resulting materials show moderate carbon dioxide uptakes of up to 1.92 mmol g −1 (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol g −1 (4.93 wt%) at 298 K and 1.01 bar (POP-1), and also a comparably high binding ability with CO2 with an isostreic heat of 26.8 kJ mol −1 (POP-1) .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field : Organic Chemistry

- Application Summary : “4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine” has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Propiedades

IUPAC Name |

4-(4-bromophenyl)thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBLQGVCVRZXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)

![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)